molecular formula C10H16O2 B8415536 4-(2-Methyl-allyloxy)-cyclohexanone

4-(2-Methyl-allyloxy)-cyclohexanone

Cat. No. B8415536
M. Wt: 168.23 g/mol
InChI Key: VBISRPLFIXVQKZ-UHFFFAOYSA-N
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Patent
US05801201

Procedure details

16.9 g (0.1 mole) of compound (16) were dissolved in 90 ml methanol. After adding 1.8 g of palladinised charcoal (10% Pd content), the solution was hydrogenated at room temperature and normal pressure. The catalyst was then removed and the solvent was distilled off under vacuum. The 15 g of crude product which were obtained were stirred for 1 hour at room temperature with 60 ml ether and 30 ml of 4N hydrochloric acid. This was followed by neutralisation with sodium hydrogen carbonate, separation of the ether phase, and extracting twice with ether. The ethereal solution was dried over sodium sulphate and the ether was distilled off. The 10.5 g of oil obtained were purified with 1:1 diisopropyl ether/n-hexane via a silica gel column. 6.85 g of compound (21) were obtained in a yield of 40% theoretical.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:12])[CH2:3][O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1.C.CCOCC.Cl>CO>[CH2:3]([O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH:2]([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
CC(COC1CCC(CC1)=O)=C
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
The 15 g of crude product which were obtained
CUSTOM
Type
CUSTOM
Details
This was followed by neutralisation with sodium hydrogen carbonate, separation of the ether phase
EXTRACTION
Type
EXTRACTION
Details
extracting twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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